

# A-485 p300 inhibition vs CREBBP inhibition outcomes

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Compound Focus: **A-485**

Cat. No.: S516546

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## Biochemical and Cellular Potency Comparison

The table below summarizes the key quantitative data for **A-485** and other major EP300/CREBBP inhibitors from a direct comparative study [1] [2].

Inhibitor	Core Scaffold	Biochemical IC <sub>50</sub> (Low Ac-CoA)	Biochemical IC <sub>50</sub> (High Ac-CoA)	Cellular Potency (Inhibition of Histone Acetylation)
<b>A-485</b>	Indane spiro-oxazolidinone	44.8 nM [1] [2]	1.3 µM [1] [2]	Less potent than iP300w and CPI-1612 [1] [2]
<b>iP300w</b>	Spiro-hydantoin	15.8 nM [1] [2]	~110 nM (estimated 7x shift) [1] [2]	More potent than A-485 [1] [2]
<b>CPI-1612</b>	Aminopyridine	10.7 nM [1] [2]	~21 nM (estimated 2x shift) [1] [2]	Most potent among the three [1] [2]

A critical finding is that all these inhibitors are **acetyl-CoA competitive**. Their potency is highly dependent on cellular cofactor levels, with **A-485** showing the most significant drop in activity (a 29-fold shift) at

physiologically relevant acetyl-CoA concentrations [1] [2].

## Detailed Experimental Protocols

The comparative data in the table above were generated using the following standardized methodologies [1] [2]:

- **Biochemical TR-FRET Assay:**

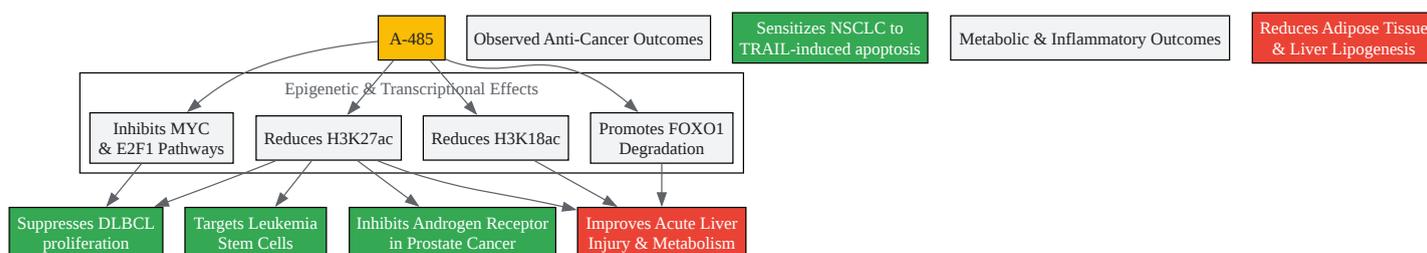
- **Purpose:** To measure the half-maximal inhibitory concentration ( $IC_{50}$ ) of the compounds against the EP300 catalytic domain.
- **Procedure:** A biotinylated histone H3 peptide (amino acids 1-21) was incubated with the EP300 enzyme and acetyl-CoA in the presence of varying concentrations of the inhibitors. The reaction was allowed to proceed for 1 hour within the linear range of substrate conversion. The acetylation of the peptide was detected using an Alexa Fluor 647-labeled anti-H3K9Ac antibody and Europium-labeled streptavidin, with signal measured by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- **Key Conditions:**  $IC_{50}$  values were determined at two acetyl-CoA concentrations: a low concentration (~50 nM, approximating the  $K_m$ ) and a high, physiologically relevant concentration (5  $\mu$ M).

- **Cellular Potency Assay:**

- **Purpose:** To evaluate the inhibitors' ability to reduce histone acetylation in a living cell model.
- **Cell Line:** MCF-7 breast cancer cells.
- **Procedure:** Cells were treated with a dose range (8 nM to 5  $\mu$ M) of each compound for 3 hours. Cells were then harvested, and the levels of histone H3 acetylation at lysines 18 and 27 (H3K18ac and H3K27ac), which are well-characterized substrates of EP300/CREBBP, were analyzed.

## Broader Therapeutic Potential of A-485

Despite being less potent than newer inhibitors in direct comparison, extensive research demonstrates **A-485**'s efficacy across multiple disease models by disrupting key acetylation-dependent processes.



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These effects are supported by specific experimental findings:

- **Cancer Models:**

- **DLBCL:** A485 reduced H3K27ac levels, suppressed cell proliferation, and induced apoptosis *in vitro*. It also inhibited tumor growth in mouse xenograft models, with mechanistic studies pointing to inhibition of MYC and E2F1 pathways [3].
- **Non-Small Cell Lung Cancer (NSCLC):** A485 sensitized both treatment-sensitive and EGFR-TKI-resistant cells to TRAIL-induced apoptosis and inhibited the growth of 3D spheroids [4].
- **Other Cancers:** Studies note efficacy in prostate cancer and against leukemia stem cells by targeting enhancer activity [1] [3].

- **Metabolic & Inflammatory Diseases:**

- **Acute Liver Injury:** In an LPS/D-GalN-induced mouse model, A485 (100 mg/kg) alleviated liver injury, improved survival, and suppressed pathological pro-inflammatory genes by reducing H3K27ac/H3K18ac at their promoters [5].
- **Metabolic Syndrome:** In high-fat diet-fed mice, A485 administration reduced body weight, white adipose tissue mass, and hepatic lipid content. It also decreased hepatic glucose production by promoting the ubiquitination and degradation of FOXO1 [6].

## Interpretation Guide for Researchers

- **For High-Potency Cellular Studies:** If your research requires the strongest possible on-target effect, the data suggest **CPI-1612** or **iP300w** may be superior choices, especially in cellular environments with high acetyl-CoA [1] [2].
- **For Established Workflows and Models:** **A-485** remains a well-validated and effective tool, with a growing body of evidence supporting its use in specific cancer, metabolic, and inflammatory disease models as detailed above.
- **Key Consideration:** Remember that the cellular context (e.g., acetyl-CoA levels, specific pathway dependencies) will significantly influence compound efficacy, regardless of its biochemical potency ranking.

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